molecular formula C6H10N2S B1429828 (Dimethyl-1,3-thiazol-4-yl)methanamine CAS No. 1423032-00-1

(Dimethyl-1,3-thiazol-4-yl)methanamine

Cat. No. B1429828
M. Wt: 142.22 g/mol
InChI Key: QVLQAPIXNSQONU-UHFFFAOYSA-N
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Description

Dimethyl-1,3-thiazol-4-yl)methanamine is a chemical compound that is widely used in scientific research for its unique properties. It is a heterocyclic compound that contains a thiazole ring, which makes it particularly useful for studying the biochemical and physiological effects of various compounds. In

Scientific Research Applications

Synthesis and Characterization

A key application of (Dimethyl-1,3-thiazol-4-yl)methanamine is in the synthesis of novel compounds. For example, a study discussed the synthesis of a novel 1,3-Dithiolane Compound using (Dimethyl-1,3-thiazol-4-yl)methanamine. The compound's structure was confirmed through NMR and X-ray diffraction techniques (Zhai Zhi-we, 2014).

Antimicrobial Activity

Another significant application is in the development of antimicrobial agents. A study synthesized a series of urea and thiourea derivatives of (Dimethyl-1,3-thiazol-4-yl)methanamine, demonstrating good in vitro antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli (P. Vedavathi et al., 2017).

Medicinal Chemistry

In medicinal chemistry, derivatives of (Dimethyl-1,3-thiazol-4-yl)methanamine have been explored for their potential in treating various conditions. For instance, a study synthesized a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, investigating their potential as antipsychotic agents (L D Wise et al., 1987).

Synthesis of Heterocycles

(Dimethyl-1,3-thiazol-4-yl)methanamine is also used in synthesizing various heterocyclic compounds. A research project involved the synthesis of compounds such as 5,6-ring-fused 8-benzoyl-5-oxo-5H-thiazolo- and 8-benzoyl-5-oxo-5H-oxazolopyridinecarboxylate derivatives, showcasing the versatility of (Dimethyl-1,3-thiazol-4-yl)methanamine in organic synthesis (H. I. D. Silva et al., 2012).

Novel Electron-Transfer Mediated Reactions

An innovative application is in electron-transfer mediated reactions. A study found that (Anthracen-9-yl)methanamines undergo C–N bond cleavage in the presence of dimethyl acetylenedicarboxylate, a reaction in which (Dimethyl-1,3-thiazol-4-yl)methanamine plays a crucial role (J. Vadakkan et al., 2005).

properties

IUPAC Name

(2,5-dimethyl-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-4-6(3-7)8-5(2)9-4/h3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLQAPIXNSQONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Dimethyl-1,3-thiazol-4-yl)methanamine

CAS RN

1423032-00-1
Record name 1-(2,5-dimethyl-1,3-thiazol-4-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Dimethyl-1,3-thiazol-4-yl)methanamine
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(Dimethyl-1,3-thiazol-4-yl)methanamine
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Reactant of Route 6
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